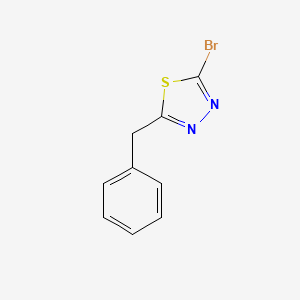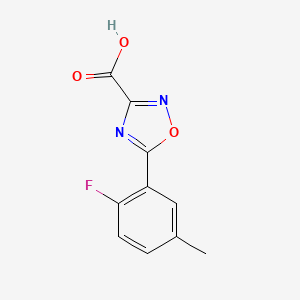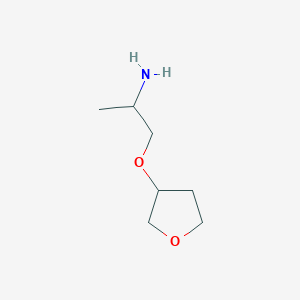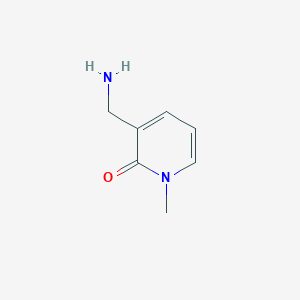
3-(氨甲基)-1-甲基-1,2-二氢吡啶-2-酮
描述
3-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one (AMMD) is an organic compound with a wide range of applications in scientific research. It is a highly versatile compound that has been used in a variety of experiments, ranging from drug discovery to biochemistry. AMMD has been studied for its potential to act as a drug target, its ability to act as a catalyst, and its potential to be used in drug delivery. In addition, AMMD has been used in a variety of biochemical and physiological experiments, including those related to metabolism, enzyme activity, and cell signaling.
科学研究应用
合成和化学反应
- 合成方法:该化合物已通过吡啶的 C3 选择性形式 C-H 活化合成,具有 1-酰胺吡啶-1-鎓盐向曼尼希型 C-C 键形成的无痕极性转换 (唐、肖和王,2017 年)。
- 锰催化的氨甲基化:该方法利用活化芳香族化合物与胺和甲醇相结合,形成选择性的 C-C 和 C-N 键 (马斯塔利尔、皮特瑙尔、奥尔迈尔和基希纳,2017 年)。
- 氨基和羟甲基衍生物的形成:研究探索了吡啶的氨甲基化,得到各种衍生物,展示了该化合物在合成不同分子结构方面的多功能性 (斯米尔诺夫、库兹明和库兹涅佐夫,2005 年)。
生物和药学应用
- 抗氧化剂类似物的合成:该化合物已被用于合成二氢吡啶类似物,显示出作为有效抗氧化剂的希望 (萨达拉和詹甘帕利·阿迪·普拉迪普基兰,2019 年)。
- 抗菌活性:某些衍生物,特别是那些含有吡啶的衍生物,已表现出显着的抗菌和抗真菌活性 (德赛、哈索拉布和梅塔,2021 年)。
其他应用
- 电化学研究:该化合物已参与电还原研究,展示了其在电化学应用中的潜力 (卡什提-卡普兰、赫莫林和基罗瓦-艾斯纳,1981 年)。
- 合成创新:它已被用于新颖的合成方法中,包括氟化二氢吡啶的制备,凸显了其在高级有机合成中的作用 (皮昆等人,2020 年)。
作用机制
Target of Action
The primary target of 3-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one is the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . LeuRS is an enzyme that plays a crucial role in protein synthesis by attaching the amino acid leucine to its corresponding tRNA molecule .
Mode of Action
The compound acts as an inhibitor of Mtb LeuRS . By binding to the enzyme, it prevents the attachment of leucine to tRNA, thereby disrupting protein synthesis within the bacterium . This disruption in protein synthesis inhibits the growth and proliferation of the bacterium, leading to its eventual death .
Biochemical Pathways
The affected pathway is the protein synthesis pathway in Mycobacterium tuberculosis . By inhibiting LeuRS, the compound disrupts the process of translation, one of the key stages in protein synthesis . The downstream effect is a reduction in the production of essential proteins, which hampers the growth and survival of the bacterium .
Result of Action
The primary result of the action of 3-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one is the inhibition of protein synthesis in Mycobacterium tuberculosis, leading to the death of the bacterium . This makes the compound a potential candidate for the treatment of tuberculosis .
生化分析
Biochemical Properties
3-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases . These interactions are crucial for the compound’s role in modulating biochemical pathways and influencing metabolic processes.
Cellular Effects
The effects of 3-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses . Additionally, it has been found to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 3-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . The compound’s ability to bind to active sites of enzymes or regulatory proteins allows it to modulate their activity, leading to changes in gene expression and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to alterations in its biochemical activity and cellular effects.
Dosage Effects in Animal Models
The effects of 3-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism and energy production . These interactions can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function.
Subcellular Localization
3-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one is localized in specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper function and activity within the cell.
属性
IUPAC Name |
3-(aminomethyl)-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-9-4-2-3-6(5-8)7(9)10/h2-4H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEADTYIKGFNGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



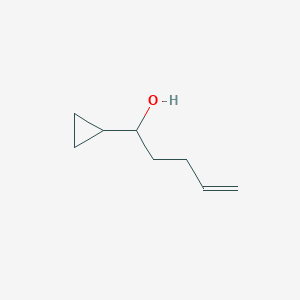
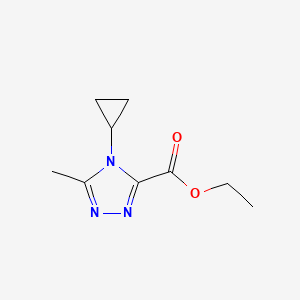




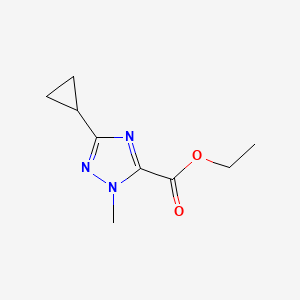
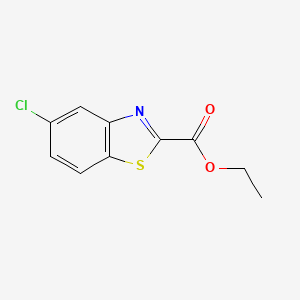
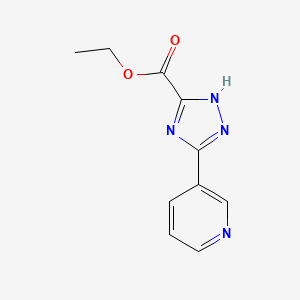
![2-Bromo-5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B1374063.png)
